molecular formula C14H18N6O B2844235 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049423-05-3

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2844235
M. Wt: 286.339
InChI Key: RTQZJWQMFVDVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone and its derivatives have been extensively studied for their potential in antimicrobial and antifungal activities. A notable study involves the synthesis of azole-containing piperazine derivatives that exhibited moderate to significant in vitro antibacterial and antifungal effects. Some compounds showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, demonstrating activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Similarly, novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized as potential antimicrobial agents, showing potency comparable to or more effective than conventional medicines (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Anticancer and Antitumor Activities

The compound and its derivatives have also been explored for their anticancer and antitumor potentials. Research into 1,2,4-triazine derivatives bearing the piperazine amide moiety showed promising antiproliferative agents against breast cancer cells, with some compounds displaying significant growth inhibitory activity (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Furthermore, synthesis and evaluation of novel 4-substituted phenylsulfonyl piperazines with tetrazole moiety have been conducted, revealing significant in vitro inhibitory effect on various cancer cell lines, highlighting the potential of these compounds as new antiproliferative agents (Kommula, Polepalli, Jain, & Murty, 2018).

Electrochemical Synthesis and Characterization

Electrochemical synthesis methods have been applied to derivatives of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, facilitating the creation of novel compounds with potential biological activities. For instance, the electrochemical oxidation of related compounds in the presence of nucleophiles led to the synthesis of new arylthiobenzazoles, indicating a versatile method for creating structurally diverse derivatives (Amani & Nematollahi, 2012).

properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-12(21)19-9-7-18(8-10-19)11-14-15-16-17-20(14)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQZJWQMFVDVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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